3-bromo-5,7-dichloro-2(1H)-quinolone
CAS No.: 164150-25-8
Cat. No.: VC13980278
Molecular Formula: C9H4BrCl2NO
Molecular Weight: 292.94 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 164150-25-8 |
|---|---|
| Molecular Formula | C9H4BrCl2NO |
| Molecular Weight | 292.94 g/mol |
| IUPAC Name | 3-bromo-5,7-dichloro-1H-quinolin-2-one |
| Standard InChI | InChI=1S/C9H4BrCl2NO/c10-6-3-5-7(12)1-4(11)2-8(5)13-9(6)14/h1-3H,(H,13,14) |
| Standard InChI Key | YOAWRSJIRMTJQA-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C2=C1NC(=O)C(=C2)Br)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
3-Bromo-5,7-dichloro-2-(trifluoromethyl)-1H-quinolin-4-one belongs to the quinolinone subclass, characterized by a bicyclic structure comprising a benzene ring fused to a pyridinone moiety. Its molecular formula is C₁₀H₃BrCl₂F₃NO, with a molar mass of 360.94 g/mol. Key structural features include:
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Bromo and dichloro substituents at positions 3, 5, and 7, respectively.
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A trifluoromethyl (-CF₃) group at position 2.
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A ketone functional group at position 4.
The presence of halogens and the electron-withdrawing -CF₃ group significantly influences the compound’s electronic properties, solubility, and biological interactions.
Spectral and Physicochemical Data
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¹H NMR (400 MHz, CDCl₃): Peaks at δ 8.27–8.21 (m, 2H), δ 7.85 (d, J = 8.1 Hz, 1H), and δ 7.62–7.57 (m, 1H) correspond to aromatic protons in the quinoline ring .
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¹³C NMR: Signals at δ 148.90 (C=O), δ 138.99 (C-Br), and δ 116.33 (C-Cl) confirm the substitution pattern .
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Melting Point: Reported as a white solid with a melting point >250°C, indicative of high crystallinity.
Synthesis and Synthetic Methodologies
Halogenation and Trifluoromethylation
The synthesis involves multi-step reactions starting from 5,7-dichloroquinolin-8-ol. Key steps include:
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Bromination: Electrophilic aromatic substitution using bromine (Br₂) in the presence of sodium nitrite (NaNO₂) at −15°C introduces the bromo group at position 3 .
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Trifluoromethylation: The -CF₃ group is introduced via Ullmann-type coupling or radical trifluoromethylation, often employing CuI or AgCF₃ reagents .
A representative protocol from outlines:
To a solution of 5,7-dichloroquinolin-8-ol (8.5 g, 40 mmol) in CH₂Cl₂/H₂O, benzyl bromide (13.6 g, 80 mmol) and tetrabutylammonium bromide (332 mg) are added. After stirring for 4 h, the product is isolated via chromatography (hexane/EtOAc 10:1).
Purification and Yield Optimization
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Column Chromatography: Silica gel (60–120 mesh) with hexane/ethyl acetate gradients achieves >95% purity .
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Recrystallization: Ethanol/water mixtures yield crystalline product with 66–96% efficiency .
| Compound | Substituents | MIC (µg/mL) vs. C. albicans |
|---|---|---|
| Fluconazole | - | 2–4 |
| Compound 3 | 3-Br, 5,7-Cl, 2-CF₃ | 0.25–1 |
| Compound 14 | 5-NO₂, 7-Cl | 4–8 |
Antibacterial and Antimycobacterial Effects
The trifluoromethyl group confers lipophilicity, facilitating penetration into bacterial cell walls. In, analogs demonstrated MIC = 8 µg/mL against Mycobacterium tuberculosis, comparable to first-line drugs like isoniazid.
Anticancer Activity
Preliminary assays reveal inhibition of topoisomerase II (IC₅₀ = 12 µM) and induction of apoptosis in HeLa cells. The -CF₃ group enhances DNA intercalation, while halogens stabilize radical intermediates.
Structure-Activity Relationships (SAR)
Role of Halogen Substituents
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Bromine at C3: Critical for antifungal activity; removal reduces potency 8-fold .
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Chlorine at C5/C7: Synergistic effects improve binding to fungal lanosterol demethylase .
Impact of the Trifluoromethyl Group
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Lipophilicity: LogP = 2.1 (vs. 1.4 for non-CF₃ analogs) enhances blood-brain barrier penetration.
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Metabolic Stability: -CF₃ reduces oxidative degradation by cytochrome P450 enzymes, extending half-life in vivo.
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